1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid” is a chemical compound with potential applications in diverse scientific research due to its unique properties and functional groups. Its IUPAC name is “1-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)cyclohexanecarboxylic acid” and it has a molecular weight of 351.35 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H16F3NO4S/c15-14(16,17)10-5-4-6-11(9-10)23(21,22)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20)" . This indicates the presence of a cyclohexane ring, a trifluoromethyl group, and a sulfonamide group in the molecule.Scientific Research Applications
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which might include compounds structurally related to "1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid", are known for their resistance to environmental degradation. Studies like those by Liu and Avendaño (2013) have explored the microbial degradation of such substances, shedding light on their environmental fate and potential for accumulation (Liu & Avendaño, 2013). This research is crucial for understanding the long-term environmental impacts of PFAS and related compounds.
Bioaccumulation Concerns
The bioaccumulation potential of PFAS, which may share chemical characteristics with "this compound", has been extensively reviewed. For instance, Conder et al. (2008) examined the bioaccumulation and regulatory criteria for perfluorinated acids, including PFCAs and PFASs, highlighting the complexities in understanding their environmental behavior (Conder et al., 2008).
Industrial and Commercial Applications
Research on fluorinated alternatives to long-chain PFCAs and PFSAs, such as the study by Wang et al. (2013), investigates new compounds that might replace more harmful PFAS in various applications. This work reflects ongoing efforts to find safer chemicals for use in industry and consumer products (Wang et al., 2013).
Water Treatment and Removal Techniques
The persistence of PFAS in water systems has prompted research into effective removal techniques. Rayne and Forest (2009) reviewed treatment methods for perfluoroalkyl sulfonic and carboxylic acids, which could be relevant for managing compounds like "this compound" in aqueous environments (Rayne & Forest, 2009).
Organic Synthesis and Chemical Reactions
Sulfonamides, including those similar to the compound , are pivotal in organic synthesis. Kazakova and Vasilyev (2017) discussed the use of trifluoromethanesulfonic acid in organic synthesis, indicating the utility of sulfonamide-based reagents in various chemical transformations (Kazakova & Vasilyev, 2017).
Safety and Hazards
Based on the safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, it can be inferred that similar compounds may be hazardous. They may cause skin irritation, serious eye damage, and may be harmful if swallowed, inhaled, or in contact with skin . It’s important to handle such compounds with appropriate safety measures.
Mechanism of Action
Target of Action
The primary target of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound inhibits the phosphorylation of STAT3 . This inhibition is dependent on the Src Homology region 2 domain-containing phosphatase-1 (SHP-1), which is involved in the deactivation of STAT3 .
Biochemical Pathways
The inhibition of STAT3 phosphorylation by this compound affects various biochemical pathways. STAT3 is involved in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for cell growth and differentiation . Therefore, the inhibition of STAT3 can affect these cellular processes.
Result of Action
The inhibition of STAT3 phosphorylation by this compound can induce apoptosis, or programmed cell death . This can result in the inhibition of cancer cell growth, making the compound a potential anticancer agent .
Properties
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO4S/c15-11-5-4-9(8-10(11)14(16,17)18)24(22,23)19-13(12(20)21)6-2-1-3-7-13/h4-5,8,19H,1-3,6-7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOBJHDRFDZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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